molecular formula C15H19NO3 B4046562 Ethyl 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl carbonate

Ethyl 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl carbonate

Cat. No.: B4046562
M. Wt: 261.32 g/mol
InChI Key: GAWYHDNGLSXHFO-UHFFFAOYSA-N
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Description

Ethyl 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl carbonate is a useful research compound. Its molecular formula is C15H19NO3 and its molecular weight is 261.32 g/mol. The purity is usually 95%.
The exact mass of the compound ethyl 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl carbonate is 261.13649347 g/mol and the complexity rating of the compound is 376. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radical Ring Closures and Heterocyclic Synthesis

Research demonstrates the utility of related quinoline derivatives in radical ring closures and the synthesis of heterocyclic compounds. For instance, the generation of 2-(2-isocyanatophenyl)ethyl radicals from corresponding bromides has shown the ability to afford dihydroquinolinones through ring closure, illustrating the potential for creating complex organic structures (Minin & Walton, 2003).

Corrosion Inhibition

Quinoxalines, including those with structural features similar to the specified ethyl 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl carbonate, have been studied for their corrosion inhibition properties. Quantum chemical calculations have supported the experimental findings that quinoxalines are effective corrosion inhibitors for metals, suggesting potential applications in materials science and engineering (Zarrouk et al., 2014).

Polycarbonate Polymerization

The polymerization of trimethylene carbonate and its derivatives has been explored, resulting in polycarbonates with significant molecular weights. This research provides insights into the synthesis of biodegradable polymers, which could imply applications for ethyl 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl carbonate in environmentally friendly materials (Kricheldorf et al., 1991).

Photovoltaic Properties

Studies on 4H-pyrano[3,2-c]quinoline derivatives, for example, have highlighted their potential in the fabrication of organic-inorganic photodiode devices. These compounds exhibit photovoltaic properties when deposited as films, suggesting that similar compounds might find applications in solar energy conversion technologies (Zeyada et al., 2016).

Properties

IUPAC Name

ethyl (2,2,4-trimethyl-1H-quinolin-6-yl) carbonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-5-18-14(17)19-11-6-7-13-12(8-11)10(2)9-15(3,4)16-13/h6-9,16H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAWYHDNGLSXHFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)OC1=CC2=C(C=C1)NC(C=C2C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl carbonate
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Ethyl 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl carbonate
Reactant of Route 3
Ethyl 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl carbonate
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Ethyl 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl carbonate
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Ethyl 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl carbonate
Reactant of Route 6
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Ethyl 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl carbonate

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